3-Hydroxy Desloratadine Pyridine N-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

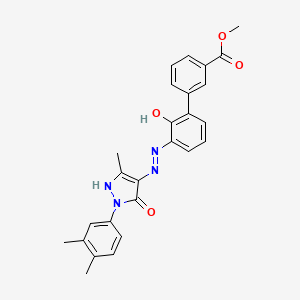

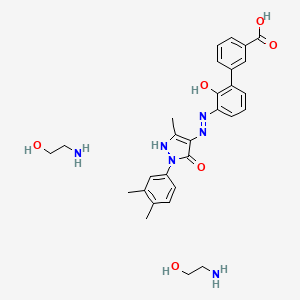

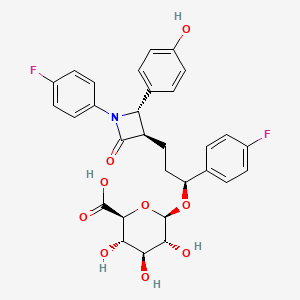

“3-Hydroxy Desloratadine Pyridine N-oxide” is a chemical compound with the molecular formula C19H19ClN2O2 and a molecular weight of 342.83. It is a degradation product of Desloratadine .

Synthesis Analysis

The synthesis of 3-Hydroxy Desloratadine, the hydroxyl metabolite of loratadine, has been reported . The reaction mixture was cooled to 0 °C and quenched by the addition of 2N hydrochloric acid to below pH 2 and the resulting solution was stirred at room temperature for 15 minutes .

Molecular Structure Analysis

The molecular formula of 3-Hydroxy Desloratadine Pyridine N-oxide is C19H19ClN2O2 . The structure of a major active metabolite of the nonsedating antihistamine loratadine was confirmed by synthesis .

Chemical Reactions Analysis

Pyridine N-oxides have unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .

Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy Desloratadine Pyridine N-oxide include a molecular weight of 342.83 and a molecular formula of C19H19ClN2O2 . Desloratadine Pyridine N-oxide, a related compound, has a melting point of >199°C (dec.), a predicted boiling point of 548.0±50.0 °C, and a predicted density of 1.32±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

1. Synthesis of C2-Functionalized Pyridines and Quinolines Pyridine N-oxides are used in the synthesis of C2-functionalized pyridines and quinolines . They can be easily synthesized by treating readily available N-oxides with various reagents under appropriate activation conditions . This process is used to introduce functional groups at the C2 position of pyridines and quinolines .

Organocatalysis

Pyridine N-oxides are a class of mild Lewis bases that can activate certain kinds of Lewis acidic parts of molecules, hence increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . They are used in catalysis of a variety of reactions .

Synthesis of Complex Azaheterocycles

Pyridine N-oxides are used in the synthesis of complex azaheterocycles . They are used in the annulation of C3-substituted azine N-oxides and functionalization at the C2-benzylic position of pyridine/quinoline N-oxides .

Oxidation Reactions

Compounds possessing one, two, or more pyridine N-oxide moieties as part of their molecular framework constitute a special class of compounds with unique properties. They are frequently used in various oxidation reactions where they act as oxidants .

5. Activation of Lewis Acid Parts of Molecules Pyridine N-oxides are used to activate Lewis acid parts of molecules, hence increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This property is used in the promotion of various racemic and enantioselective reactions .

Synthesis of Pharmaceutically Active Substances

Pyridine N-oxides are found in the realm of pharmaceutically active substances . They are used in the synthesis of compounds with anti-HIV properties, thrombin inhibitors, and CCR5 receptor antagonists .

Direcciones Futuras

Pyridine N-oxides have only recently marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes is unveiled . This could open up new avenues for research and applications in the future.

Propiedades

Número CAS |

1392210-19-3 |

|---|---|

Nombre del producto |

3-Hydroxy Desloratadine Pyridine N-oxide |

Fórmula molecular |

C19H19ClN2O2 |

Peso molecular |

342.83 |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)